

Application Notes & Protocols: (R)-Monophos in Asymmetric Hydrogenation of Olefins

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Compound of Interest

Compound Name: (R)-Monophos

Cat. No.: B069492

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Introduction to (R)-Monophos: A Privileged Ligand in Asymmetric Catalysis

(R)-Monophos is a chiral monodentate phosphoramidite ligand that has become a cornerstone in the field of asymmetric catalysis, particularly for the hydrogenation of olefins. Derived from the readily available and optically pure BINOL (1,1'-bi-2-naphthol) backbone, its structure features a phosphite-amine framework that imparts unique steric and electronic properties. This ligand is notable for its ease of preparation, often in a single step, and its stability in air, which enhances its practical utility in both academic and industrial settings. When coordinated with transition metals like rhodium and iridium, **(R)-Monophos** forms highly effective and enantioselective catalysts for the synthesis of chiral molecules, which are crucial intermediates and active pharmaceutical ingredients (APIs) in drug development.

The success of Monophos and other monodentate phosphoramidites challenged the long-held belief that rigid, bidentate ligands were essential for achieving high levels of stereocontrol in asymmetric reactions. The flexibility of the metal-Monophos complex, contrary to earlier assumptions, allows for a highly organized transition state that effectively discriminates between the two prochiral faces of an olefin substrate. This guide provides an in-depth exploration of the application of **(R)-Monophos** in the asymmetric hydrogenation of olefins, offering mechanistic insights, detailed protocols, and a survey of its substrate scope.

Chemical and Physical Properties of (R)-Monophos

Property	Value
Chemical Name	(R)-(-)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)dimethylamine
Synonyms	(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f]dioxaphosphopin-4-amine
CAS Number	157488-65-8
Molecular Formula	C ₂₂ H ₁₈ NO ₂ P
Molecular Weight	359.36 g/mol
Appearance	White crystalline solid

Mechanistic Insights into Rhodium-Monophos Catalyzed Hydrogenation

The mechanism of asymmetric hydrogenation catalyzed by Rhodium-Monophos complexes has been a subject of detailed investigation. Spectroscopic studies, including NMR and ESI-MS, have shed light on the key intermediates and the catalytic cycle. While the precise nature of the active species can be complex and potentially involve complexes with varying ligand-to-metal ratios, a general understanding of the process has been established.

A key aspect of the mechanism is the formation of diastereomeric catalyst-substrate adducts. The enantiodetermining step is the oxidative addition of hydrogen to these adducts, followed by migratory insertion and reductive elimination to yield the chiral product. The less abundant diastereomeric adduct is often the one that is more rapidly hydrogenated, leading to the observed high enantioselectivity, a phenomenon consistent with a

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com